amine CAS No. 1019488-32-4](/img/structure/B1454039.png)
[(2-Chlorophenyl)methyl](3-methylbutan-2-yl)amine
Overview
Description
“(2-Chlorophenyl)methylamine” is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs . It is traditionally challenging to access .
Synthesis Analysis
This hindered amine was accessed via a recent publication reported by Baran and coworkers using an innovative hydroamination method . The synthesis of this drug has been done in five steps .Molecular Structure Analysis
The molecular formula of “(2-Chlorophenyl)methylamine” is C12H18ClN . The molecular weight is 211.73102 .Scientific Research Applications
Catalytic Transformations in Sustainable Chemistry
Ru-catalyzed hydrogenation-decarbonylation of amino acids presents a pathway to bio-based primary amines, such as isobutylamine, from renewable resources. This method is notable for operating at lower temperatures and avoiding CO2 emissions, releasing methane instead, which can be repurposed. The yield of isobutylamine reached up to 87% in optimized conditions, demonstrating the efficiency of this sustainable chemistry approach (Verduyckt, Coeck, & Vos, 2017).
Structural and Spectroscopic Analysis
A novel compound involving (2-chlorophenyl)(piperidin-1-yl)methyl groups was synthesized, and its structure was elucidated using X-ray crystallography and various spectroscopic techniques. The study provides insights into the molecule's conformation, stability, and electronic properties, contributing to our understanding of its potential applications in various fields (Fatma, Bishnoi, Verma, Singh, & Srivastava, 2017).
Material Science and Nanotechnology
The utility of amines, including those derived from (2-chlorophenyl)methyl and (3-methylbutan-2-yl) groups, in the synthesis of metal nanoparticles was explored, revealing their role as reductants and stabilizing agents. These amines were shown to undergo oxidative polymerization concurrent with the formation of gold nanoparticles, indicating a complex interplay between the organic and inorganic components of the system. The resulting gold nanoparticles, encapsulated by a polymerized amine shell, demonstrated remarkable stability and inertness towards various reactive agents (Subramaniam, Tom, & Pradeep, 2005).
These applications highlight the versatility of (2-Chlorophenyl)methylamine in various scientific research fields, from sustainable chemistry to material science and structural analysis. The cited studies provide a foundation for further exploration and utilization of this chemical in different domains.
Safety And Hazards
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN/c1-9(2)10(3)14-8-11-6-4-5-7-12(11)13/h4-7,9-10,14H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERDWPKMEPWCTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NCC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Chlorophenyl)methyl](3-methylbutan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



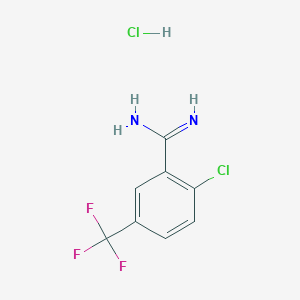
![[4-(Phenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1453958.png)
![3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine](/img/structure/B1453959.png)
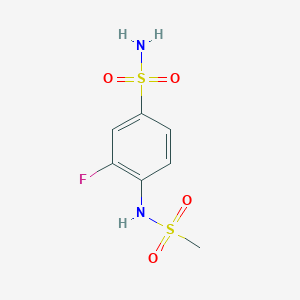
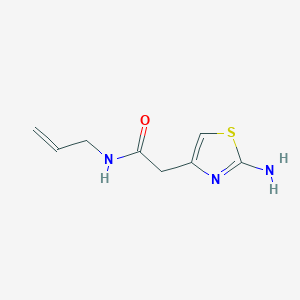
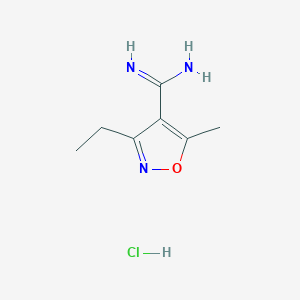
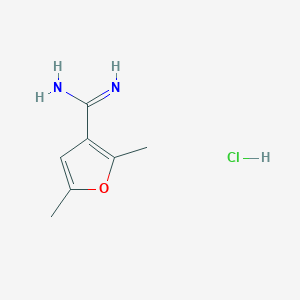
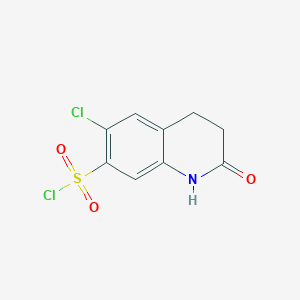
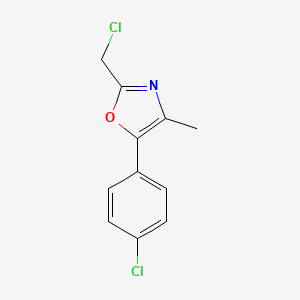
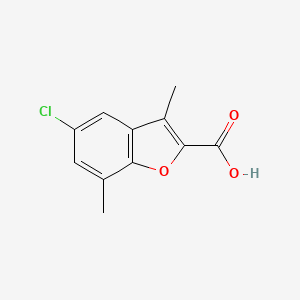
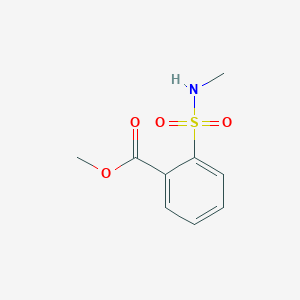
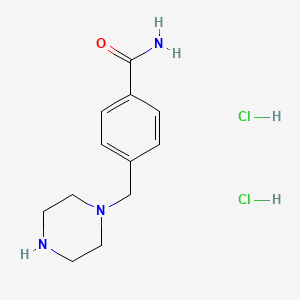
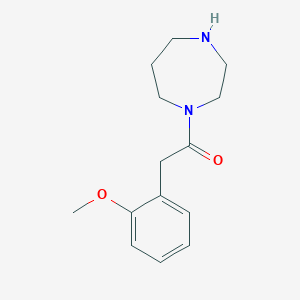
![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}aniline](/img/structure/B1453979.png)